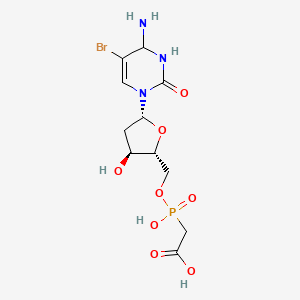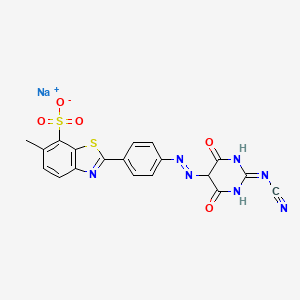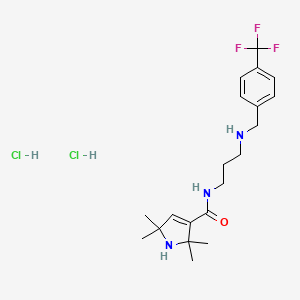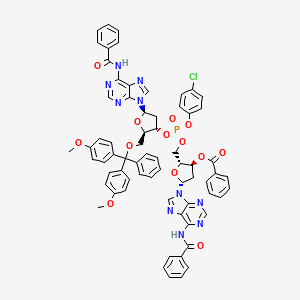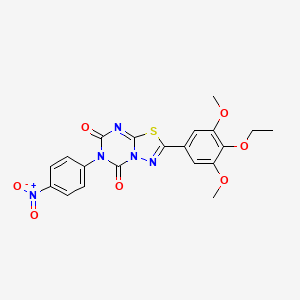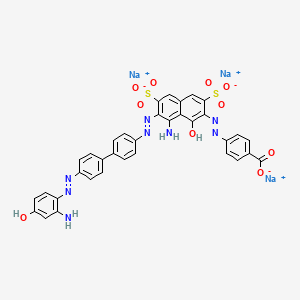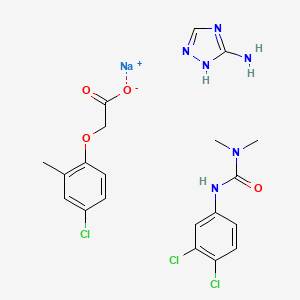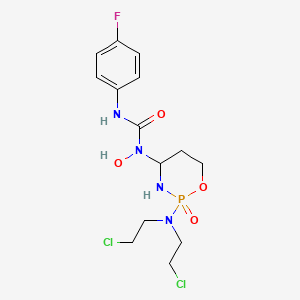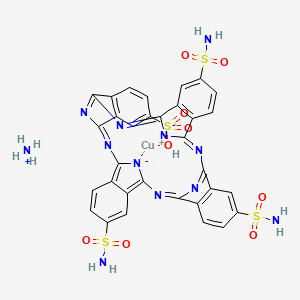
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds widely known for their stability and intense coloration. This particular compound features a copper ion at its core, coordinated by nitrogen atoms, and is further modified with sulphamoyl and sulphonato groups, enhancing its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by heating phthalonitrile with a copper salt (such as copper chloride) in the presence of a base (like sodium methoxide) under an inert atmosphere.
Sulphamoylation: The phthalocyanine core is then reacted with sulphamoyl chloride in the presence of a base to introduce the sulphamoyl groups at the 9, 16, and 23 positions.
Sulphonation: The compound is further treated with sulphuric acid or chlorosulphonic acid to introduce the sulphonato group at the 2-position.
Ammonium Salt Formation: Finally, the compound is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulphamoyl and sulphonato groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phthalocyanines, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in dye-sensitized solar cells and as a pigment in inks and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The copper ion at the core plays a crucial role in these processes, facilitating electron transfer and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper Phthalocyanine: A simpler compound without the sulphamoyl and sulphonato modifications.
Zinc Phthalocyanine: Similar structure but with a zinc ion instead of copper.
Iron Phthalocyanine: Contains an iron ion and exhibits different redox properties.
Uniqueness
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) is unique due to its specific functional groups, which enhance its solubility, reactivity, and potential applications in various fields. The presence of the copper ion also imparts distinct catalytic and electronic properties compared to other metal phthalocyanines.
Propriétés
Numéro CAS |
100063-55-6 |
|---|---|
Formule moléculaire |
C32H23CuN12O9S4 |
Poids moléculaire |
911.4 g/mol |
Nom IUPAC |
azanium;copper(1+);15,24,33-trisulfamoyl-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6-sulfonic acid |
InChI |
InChI=1S/C32H19N11O9S4.Cu.H3N/c33-53(44,45)13-1-5-17-21(9-13)29-36-25(17)38-30-23-11-15(55(35,48)49)3-7-19(23)27(40-30)42-32-24-12-16(56(50,51)52)4-8-20(24)28(43-32)41-31-22-10-14(54(34,46)47)2-6-18(22)26(37-29)39-31;;/h1-12H,(H7-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H3/q-2;+1;/p+1 |
Clé InChI |
QLNGWONDIDBVHE-UHFFFAOYSA-O |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)N)C(=N7)N=C2[N-]3)S(=O)(=O)N)C9=C4C=CC(=C9)S(=O)(=O)O.[NH4+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


